molecular formula C14H25NO3 B2837418 N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde CAS No. 1335031-94-1

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde

Cat. No. B2837418
CAS RN: 1335031-94-1
M. Wt: 255.358
InChI Key: LLWDJVHCIKCLMB-VXGBXAGGSA-N
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Description

N-Boc protected amines are a class of organic compounds where an amine group is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules .


Synthesis Analysis

The formation of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . In a study, it was found that higher rate formation of N-Boc amines were observed due to the large surface area of a catalyst .


Molecular Structure Analysis

The Boc group is a carbamate. In the context of N-Boc protected amines, the nitrogen atom of the amine group forms a carbamate linkage with the Boc group .


Chemical Reactions Analysis

The Boc group can be removed (deprotected) under acidic conditions . Various methods have been reported for the deprotection of N-Boc, including the use of metal catalysts , acetyl chloride in methanol , and HCl in organic solvents .

Scientific Research Applications

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

N-Boc Protection of Amines

A simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions has been reported . This green and simple approach achieved selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .

Chemoselective BOC Protection

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Cancer Therapeutics

Tert-butyl N-[(1R,2S)-2-sulfamoylcyclooctyl]carbamate has demonstrated potential in several scientific applications, including cancer therapeutics.

Epigenetic Research

This compound is also used in epigenetic research.

Study of LSD1 Activity

It serves as a tool for studying LSD1 activity.

Mechanism of Action

Target of Action

The primary target of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde, also known as tert-butyl N-[(1R,2S)-2-formylcyclooctyl]carbamate, is the amine group present in a wide range of biomolecules . The compound is used as a protective group for amines in multistep reactions in synthetic organic chemistry, especially in peptide synthesis .

Mode of Action

The compound interacts with its targets by protecting the amine group. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups . It is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The Boc group can be easily introduced and readily removed under a variety of conditions .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis. Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis . N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Result of Action

The result of the compound’s action is the protection of the amine group in various biomolecules, enabling complex synthetic transformations. For example, amino acids, dipeptides, and glycylglycylglycine as a tripeptide were efficiently protected with (Boc)2O . Chemoselective protection of the α-amino group of dl-lysine was achieved in 85% under reaction conditions after 5.5 h .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and the presence of a catalyst. For instance, an efficient and sustainable method for N-Boc deprotection was described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Future Directions

Research in the area of N-Boc protected amines is ongoing, with recent studies exploring more efficient and sustainable methods for N-Boc deprotection . Future research may continue to explore new methods for the synthesis and deprotection of N-Boc protected amines, as well as their application in the synthesis of biologically active molecules.

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-formylcyclooctyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h10-12H,4-9H2,1-3H3,(H,15,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWDJVHCIKCLMB-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCCC[C@@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde

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